
5-Bromo-2-(pyrrolidin-2-yl)pyridine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-(pyrrolidin-2-yl)pyridine dihydrochloride (5-BPP) is an important organic compound that has a wide range of applications in biochemistry and pharmaceutical research. 5-BPP is a derivative of pyrrolidine and is used as a building block in the synthesis of various organic compounds. 5-BPP is also used as a reagent in the synthesis of heterocyclic compounds, such as pyrrolidines and pyrrolines. In addition, 5-BPP is used as a reagent in the synthesis of pharmaceuticals and biochemicals.
科学的研究の応用
5-Bromo-2-(pyrrolidin-2-yl)pyridine dihydrochloride has a wide range of applications in scientific research, including the synthesis of pharmaceuticals, biochemicals, and other organic compounds. This compound can be used as a reagent in the synthesis of heterocyclic compounds, such as pyrrolidines and pyrrolines. In addition, this compound can be used in the synthesis of pharmaceuticals and biochemicals. This compound has also been used in the synthesis of optically active compounds, such as chiral drugs. This compound has also been used in the synthesis of peptide-based drugs and in the synthesis of peptide-based inhibitors of enzymes.
作用機序
The mechanism of action of 5-Bromo-2-(pyrrolidin-2-yl)pyridine dihydrochloride is not completely understood. It is believed that this compound acts as an alkylating agent, which means that it can react with certain functional groups in a molecule to form an alkyl group. This alkyl group can then interact with other molecules, resulting in a variety of chemical reactions. This compound can also act as an oxidizing agent, which means that it can oxidize certain molecules to form new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to have some effects on the body. This compound has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the body. In addition, this compound has been shown to have an inhibitory effect on the enzyme phospholipase A2, which is involved in the breakdown of phospholipids in the body.
実験室実験の利点と制限
One of the advantages of using 5-Bromo-2-(pyrrolidin-2-yl)pyridine dihydrochloride in laboratory experiments is that it is relatively easy to synthesize and handle. This compound is also relatively stable and does not need to be stored under special conditions. Additionally, this compound is relatively inexpensive and widely available.
One of the limitations of using this compound in laboratory experiments is that it is a relatively toxic compound and should be handled with care. In addition, this compound can react with other compounds and should be used with caution.
将来の方向性
There are a number of potential future directions for the use of 5-Bromo-2-(pyrrolidin-2-yl)pyridine dihydrochloride in scientific research. One potential direction is the use of this compound as an alkylating agent in the synthesis of pharmaceuticals and biochemicals. Additionally, this compound could be used as an oxidizing agent in the synthesis of optically active compounds. Another potential direction is the use of this compound in the synthesis of peptide-based drugs and inhibitors. Finally, this compound could be used in the synthesis of new compounds with potential therapeutic applications.
合成法
5-Bromo-2-(pyrrolidin-2-yl)pyridine dihydrochloride can be synthesized through a number of different methods. The most common method is the reaction of pyrrolidine with bromine in the presence of a catalyst such as sodium hydroxide. This reaction yields a mixture of this compound and other byproducts. The mixture can then be purified by recrystallization or chromatography. Other methods for the synthesis of this compound include the reaction of pyrrolidine with bromine in the presence of a Lewis acid catalyst, the reaction of pyrrolidine with a brominating agent such as N-bromosuccinimide, and the reaction of pyrrolidine with a brominating agent such as N-bromoacetamide.
特性
IUPAC Name |
5-bromo-2-pyrrolidin-2-ylpyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2.2ClH/c10-7-3-4-9(12-6-7)8-2-1-5-11-8;;/h3-4,6,8,11H,1-2,5H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBFFIDCHIXVKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC=C(C=C2)Br.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrCl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

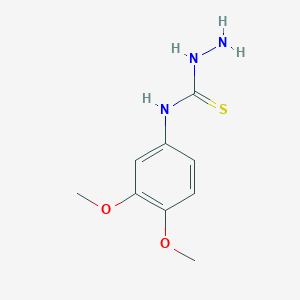
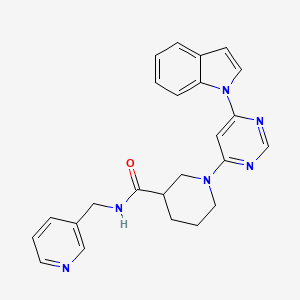
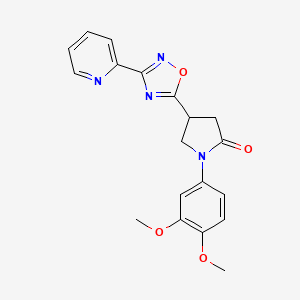
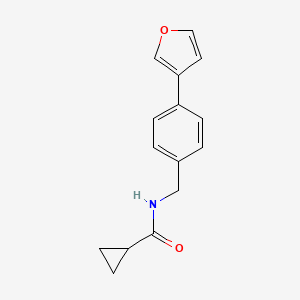
![N-(3-chlorophenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2624172.png)
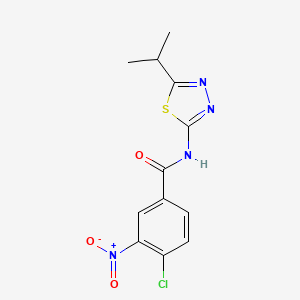
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-fluorobenzamide](/img/structure/B2624177.png)
![N-[1-(1-Methylpyrazol-4-yl)-6-oxopiperidin-3-yl]prop-2-enamide](/img/structure/B2624180.png)
![(Z)-4-(isopropylsulfonyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2624181.png)


![2-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-N-(prop-2-en-1-yl)hydrazinecarbothioamide](/img/structure/B2624186.png)
![5-{[(6-Ethyl-1,3-benzothiazol-2-yl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2624187.png)
![Methyl 5-{[(4-bromophenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B2624188.png)